
Bornaprin
Übersicht
Beschreibung
Bornaprin ist ein synthetisches Anticholinergikum, das hauptsächlich zur Behandlung der Parkinson-Krankheit und anderer Erkrankungen wie Hyperhidrose eingesetzt wird . Es wurde erstmals 1960 von dem deutschen Wissenschaftler H. Haas synthetisiert . This compound ist bekannt für seine starke anticholinerge Wirkung, die zur Linderung von Symptomen wie Akinese, Tremor und psychologischen Symptomen im Zusammenhang mit der Parkinson-Krankheit beiträgt .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Veresterung von 2-Norbornancarbonsäure mit 3-Diethylaminopropanol umfassen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Dicyclohexylcarbodiimid, um den Veresterungsprozess zu erleichtern . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit des Endprodukts zu erzielen .
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease
Bornaprine has been extensively studied for its efficacy in treating Parkinson's disease symptoms. A notable double-blind study involving 30 patients demonstrated that bornaprine significantly reduced tremors when compared to a placebo (p < 0.01). The study participants were aged between 50 and 70 years and had inadequate symptom control with their existing medications (L-Dopa and bromocriptine) prior to the addition of bornaprine .
Case Study:
- Participants: 30 patients with idiopathic Parkinson's disease
- Duration: Randomized treatment with bornaprine or placebo
- Results: Significant reduction in tremor severity and minimal side effects (primarily dry mouth) were reported.
Hyperhidrosis
Bornaprine has shown promise as a treatment for hyperhidrosis, particularly in patients with acute spinal cord injuries. A study conducted over four years treated twelve patients with dosages ranging from 2 to 4 mg per day. All patients reported significant reductions in sweating without notable side effects, even after discontinuation of the treatment .
Case Study:
- Participants: 12 spinal cord-injured patients
- Treatment Duration: Up to 75 days
- Results: Long-lasting subjective benefits were observed, indicating effectiveness in managing hyperhidrosis.
Pharmacodynamics
Bornaprine exhibits high potency as an anticholinergic agent, with a pA2 value indicating strong receptor affinity. Its mechanism involves blocking acetylcholine at muscarinic receptors, which is crucial for reducing symptoms associated with both Parkinson's disease and hyperhidrosis .
Influence on Sleep Patterns
Research has also investigated the impact of bornaprine on sleep. A study involving healthy volunteers found that bornaprine administration led to increased REM sleep latency and a decrease in the percentage of REM sleep. This suggests that bornaprine may influence sleep architecture, potentially positioning it as a candidate for further exploration in sleep disorders .
Comparative Efficacy
The following table summarizes the comparative efficacy of bornaprine across different applications:
Application | Study Focus | Key Findings | Side Effects |
---|---|---|---|
Parkinson's Disease | Double-blind trial | Significant reduction in tremors (p < 0.01) | Dry mouth |
Hyperhidrosis | Treatment of spinal cord injury | Effective reduction in sweating | Minimal side effects |
Sleep Regulation | Influence on REM sleep | Increased REM latency; decreased REM percentage | Not assessed |
Wirkmechanismus
Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .
Target of Action
Bornaprine is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .
Mode of Action
Bornaprine interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by Bornaprine is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, Bornaprine disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .
Pharmacokinetics
Bornaprine is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of Bornaprine are excreted in urine and feces .
Result of Action
The molecular and cellular effects of Bornaprine’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, Bornaprine may also cause side effects such as dry mouth and constipation .
Action Environment
The action, efficacy, and stability of Bornaprine can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to Bornaprine . Additionally, other drugs can interact with Bornaprine, potentially altering its effectiveness or causing adverse effects .
Vorbereitungsmethoden
Bornaprine is synthesized through a series of chemical reactions involving the esterification of 2-norbornanecarboxylic acid with 3-diethylaminopropanol . The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Bornaprin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um sein entsprechendes N-Oxid-Derivat zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um ihr entsprechendes Amin-Derivat zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriumazid für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Bornaprin ist unter den Anticholinergika einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei der Behandlung der Symptome der Parkinson-Krankheit . Ähnliche Verbindungen umfassen:
Trihexyphenidyl: Ein weiteres Anticholinergikum, das zur Behandlung der Parkinson-Krankheit eingesetzt wird, jedoch mit einer anderen chemischen Struktur und Potenz.
Die Einzigartigkeit von this compound liegt in seiner spezifischen chemischen Struktur und seiner hohen Affinität für muskarinische Acetylcholinrezeptoren, was es zu einer potenten und effektiven Behandlungsoption für die Parkinson-Krankheit macht .
Biologische Aktivität
Bornaprine, a synthetic anticholinergic medication, is primarily used in the treatment of Parkinson's disease and hyperhidrosis. This article delves into its pharmacological properties, clinical applications, and research findings that highlight its biological activity.
Overview of Bornaprine
Bornaprine, known by its brand name Sormodren, was first synthesized in 1960 and has since been recognized for its potent antimuscarinic effects. It acts by nonselectively antagonizing muscarinic acetylcholine receptors, particularly M1 and M2, which are critical in various physiological processes including movement and sweating regulation .
Pharmacodynamics
- Mechanism of Action : Bornaprine exhibits strong anticholinergic properties, effectively reducing the activity of acetylcholine at muscarinic receptors. This action is beneficial in managing symptoms associated with Parkinson's disease, such as tremors and rigidity .
- Potency : The drug has a pa2 value (affinity of antagonist for receptor) of 7.27 ± 0.21, indicating high potency as an anticholinergic agent .
Pharmacokinetics
- Absorption : Bornaprine is absorbed into the bloodstream within 1–2 hours after oral administration. Its pharmacokinetic profile shows some accumulation with repeated dosing .
- Excretion : The drug is excreted primarily through urine and feces. In humans, approximately 78% is excreted in urine and only 4% in feces over five days, indicating a longer half-life (approximately 30 hours) compared to other species like rats and dogs .
1. Treatment of Parkinson's Disease
Bornaprine has been shown to effectively alleviate key symptoms of Parkinson's disease:
- Tremors : Significant reduction in parkinsonian tremors.
- Bradykinesia and Hypokinesia : Improvement in movement speed and overall motor function.
- Psychological Symptoms : Reduction in anxiety and depression associated with the disease .
2. Management of Hyperhidrosis
Bornaprine has also been evaluated for its efficacy in treating hyperhidrosis, particularly in patients with spinal cord injuries:
- A study involving 12 patients demonstrated effective management of excessive sweating with dosages ranging from 2 to 4 mg per day for up to 75 days. Patients reported long-lasting benefits without significant side effects even after discontinuation of therapy .
Study Parameters | Details |
---|---|
Patient Demographics | 12 patients (10 men, 2 women); Age range: 18–67 years |
Dosage | 2–4 mg/day |
Duration | Up to 75 days |
Results | Long-lasting subjective benefits; no side effects reported |
Case Studies
A notable pilot study highlighted the effectiveness of bornaprine in treating hyperhidrosis due to spinal cord injury:
- Study Design : Observational trial over four years.
- Outcome Measures : Subjective reports from patients indicated significant improvement in sweating control.
- Follow-Up : Benefits persisted even after treatment cessation, suggesting a prolonged therapeutic effect .
Metabolites and Their Activity
Research has identified several metabolites of bornaprine, including monohydroxy derivatives that retain varying degrees of anticholinergic activity. Notably, the metabolite 5-hydroxyl demonstrated similar activity to bornaprine itself when tested on isolated rat atrium tissues .
Eigenschaften
IUPAC Name |
3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMABJZSXTKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864944 | |
Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-86-6 | |
Record name | Bornaprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bornaprine?
A1: Bornaprine hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]
Q2: What is the chemical structure of Bornaprine?
A2: Bornaprine is a racemic mixture of exo and endo epimers. The chemical name for Bornaprine hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []
Q3: Are there any known metabolites of Bornaprine, and do they possess similar activity?
A3: Yes, Bornaprine undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of Bornaprine exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []
Q4: How is Bornaprine metabolized in different species?
A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of Bornaprine and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []
Q5: What is the pharmacokinetic profile of Bornaprine?
A5: Bornaprine is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []
Q6: Has Bornaprine demonstrated efficacy in treating conditions other than Parkinson's Disease?
A6: Yes, in addition to its use in Parkinson's disease, Bornaprine has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, Bornaprine has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []
Q7: What are the known side effects associated with Bornaprine?
A7: As an anticholinergic drug, Bornaprine may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.